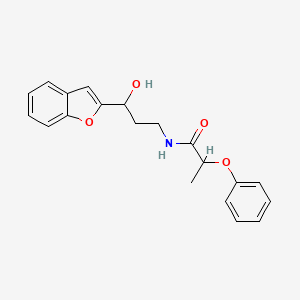

N-(3-(苯并呋喃-2-基)-3-羟基丙基)-2-苯氧基丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are an important constituent of many fused heterocycles .

Synthesis Analysis

There are various synthetic approaches known to afford substituted benzofurans . The most common traditional methods involve the reaction of salicylaldehyde and chloroacetic acid, Perkin rearrangement of coumarin, and cyclization of 2-alkyne phenols .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be confirmed by various spectroscopic methods along with X-ray crystal structures .Chemical Reactions Analysis

Benzofuran derivatives can be synthesized by naturally occurring furanone compounds . They can also be synthesized by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary greatly depending on their specific structure. They can be confirmed by various spectroscopic methods .科学研究应用

有机合成中的多任务试剂

- 碱基控制的选择性构建:N-苯氧基酰胺在有机合成中用作多任务试剂,能够碱基控制的苯并呋喃衍生物的选择性构建。这包括通过碱基控制的环化形成苯并呋喃和二氢苯并呋并[2,3-d]恶唑衍生物,展示了在有机合成中的多功能性 (Li 等,2019)。

在 β-淀粉样蛋白聚集抑制中的应用

- β-淀粉样蛋白聚集抑制剂的合成:源自 N-苯氧基酰胺的化合物,特别是 2-(4-羟基苯基)苯并呋喃,已被合成并用作 β-淀粉样蛋白聚集抑制剂。这在阿尔茨海默病研究中尤为重要 (Choi 等,2004)。

催化和化学转化

- 苯并呋喃衍生物的催化体系:N-苯氧基乙酰胺已用于 Rh(III) 催化的丙炔酸酯级联环化反应中。此过程导致苯并呋喃-2(3H)-酮的形成,展示了它们在化学转化催化体系中的作用 (Pan 等,2018)。

荧光分子温度计的开发

- 荧光分子温度计:苯并呋喃衍生物已被合成并用于开发荧光分子温度计。这些温度计利用了聚(N-异丙基丙烯酰胺)的相变特性和苯并呋喃的荧光特性 (Uchiyama 等,2003)。

组蛋白脱乙酰酶抑制剂的合成

- 组蛋白脱乙酰酶抑制剂:源自 N-苯氧基酰胺的新型苯并呋喃酮已被合成并评估其作为组蛋白脱乙酰酶抑制剂的潜力。这些化合物在调节组蛋白乙酰化和影响基因表达方面显示出希望,与癌症治疗相关 (Charrier 等,2009)。

抗氧化应用

- 抗氧化能力增强:苯并呋喃型新木脂素与二茂铁的改性已被探索以增强抗氧化能力,证明了这些化合物在 DNA 保护和自由基清除方面的潜力 (Zhao & Liu, 2012)。

作用机制

Target of Action

Benzofuran derivatives have been shown to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some studies suggest that these compounds may target the Epidermal Growth Factor Receptor (EGFR), a member of the tyrosine kinase family .

Mode of Action

For instance, some benzofuran derivatives have been found to inhibit tumor growth .

Biochemical Pathways

Benzofuran derivatives are known to influence various biochemical pathways due to their diverse pharmacological activities .

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

安全和危害

未来方向

Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

生化分析

Biochemical Properties

For instance, some benzofuran derivatives have shown inhibitory effects on Src kinase .

Cellular Effects

Certain benzofuran derivatives have demonstrated anticancer activity against human ovarian cancer cell lines . These compounds may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzofuran derivatives have been synthesized using various methods, including microwave-assisted synthesis .

Metabolic Pathways

Benzofuran derivatives are known to be involved in various metabolic pathways .

属性

IUPAC Name |

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-14(24-16-8-3-2-4-9-16)20(23)21-12-11-17(22)19-13-15-7-5-6-10-18(15)25-19/h2-10,13-14,17,22H,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSTBNPQLCCAHRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(C1=CC2=CC=CC=C2O1)O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)acetamide](/img/structure/B2934701.png)

![3-[1-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2934707.png)

![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B2934709.png)

![3-phenyl-4-[[4-(trifluoromethyl)anilino]methylidene]-1H-pyrazol-5-one](/img/structure/B2934711.png)

![2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2934712.png)

![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2934715.png)

![tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B2934720.png)

![2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-1-(ethanesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2934721.png)